N-(5-Nitramidopyridin-2-yl)nitramide

Description

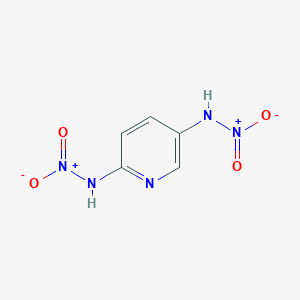

N-(5-Nitramidopyridin-2-yl)nitramide is a pyridine-based compound featuring two nitramide functional groups: one at the 2-position and another at the 5-position of the pyridine ring. These analogs are frequently explored for applications in agrochemicals, propellants, and pharmaceuticals due to their stability, reactivity, and bioactivity .

Properties

CAS No. |

103769-76-2 |

|---|---|

Molecular Formula |

C5H5N5O4 |

Molecular Weight |

199.12 g/mol |

IUPAC Name |

N-(5-nitramidopyridin-2-yl)nitramide |

InChI |

InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-5(6-3-4)8-10(13)14/h1-3,7H,(H,6,8) |

InChI Key |

OSUTXBMBWIMQBC-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |

Synonyms |

3-Pyridinamine,1,6-dihydro-N-nitro-6-(nitroimino)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Triazinan-Ylidene Nitramides

Example Compound : N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide ()

- Structure : Features a triazinan-ylidene core with a nitramide group and a 4-chlorobenzyl substituent.

- Bioactivity: Aphicidal Activity: LC₅₀ values of 47.8 mg/L (S. miscanthi) and 33.6 mg/L (S. graminum), significantly lower than the commercial insecticide pymetrozine (LC₅₀ = 13.8–8.1 mg/L) . Antifungal Activity: Inhibition rates at 50 mg/L ranged from 23.0% to 62.0%, underperforming compared to difenoconazole (65.4–100%) .

- Physicochemical Properties: Crystalline monoclinic structure (space group P21/c) with a density of 1.533 g/cm³ and formula weight 269.70 .

Comparison Insight : The 4-chlorobenzyl group enhances structural rigidity but may reduce bioavailability compared to simpler pyridine-based nitramides.

(E)-β-Farnesene Analogues with Nitroiminohexahydrotriazine

Example Compounds : Derivatives 4c–4t ()

- Structure : Hexahydro-1,3,5-triazine cores with varied alkyl/aryl substituents and (E)-β-farnesene side chains.

- Key Data :

- Yields and Melting Points :

| Compound | Substituent | Yield (%) | Melting Point (°C) | |

|---|---|---|---|---|

| 4c | Propyl | 38.2 | 72–73 | |

| 4g | Isobutyl | 52.8 | 87–88 | |

| 4r | 4-Chlorophenyl | 20.3 | 134–136 |

- Spectral Trends : IR and NMR data indicate electron density shifts dependent on substituent bulkiness .

Comparison Insight : Bulky substituents (e.g., isobutyl, 4-chlorophenyl) improve thermal stability (higher melting points) but may complicate synthesis (lower yields).

Nitroiminotriazole-Based Energetic Salts

Example Compounds : DHTNA and BEDNINAT ()

- Structure: Triazole cores with nitroimino groups and high nitrogen content.

- Key Properties :

- Thermal Stability : Decomposition temperatures (Td) up to 378°C.

- Detonation Performance :

| Compound | Detonation Pressure (GPa) | Velocity (m/s) | |

|---|---|---|---|

| BEDNINAT | 31.88 | 8553 |

Comparison Insight : The triazole backbone enhances energetic performance, making these compounds superior for propellant applications compared to bioactivity-focused nitramides.

Pyridine-Based Nitramides

Example Compounds :

- N-(4-bromopyridin-2-yl)nitramide ():

- Formula: C₅H₄BrN₃O₂; LogP = 2.04 (indicating moderate lipophilicity).

- Imidacloprid Analogs (): Neonicotinoid derivatives with nitramide groups exhibit insecticidal activity via nicotinic acetylcholine receptor targeting .

Comparison Insight : Pyridine nitramides balance lipophilicity and polarity (PSA = 70.74 for N-(4-bromopyridin-2-yl)nitramide), making them versatile for agrochemical design .

Preparation Methods

Nitration of Aminopyridine Intermediates

The synthesis of 5-nitro-2-aminopyridine, as described in CN104447522A, involves treating 2-aminopyridine with a HNO₃/H₂SO₄ nitrating mixture. While this process introduces a nitro group at position 5, converting the 2-amino group to a nitramide necessitates modified conditions:

-

Low-temperature nitration : Performing the reaction at -10°C to 0°C with acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) to favor N-nitration over C-nitration.

-

Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile improve nitramide stability.

Stepwise Synthesis from Picolinic Acid Derivatives

WO2010089773A2 details a multi-step pathway for nitropyridine derivatives, which can be adapted for N-(5-Nitramidopyridin-2-yl)nitramide:

Intermediate Formation: 4-Chloro-2-amino-3-nitropyridine

-

Starting material : Picolinic acid hydrochloride is treated with thionyl chloride (SOCl₂) to form 4-chloropicolinic acid chloride.

-

Amidation : Reaction with aqueous ammonia yields 4-chloropyridine-2-carboxamide.

-

Hoffman degradation : Treatment with sodium hydroxide (NaOH) and bromine (Br₂) produces 4-chloro-2-aminopyridine.

-

Nitration : A HNO₃/H₂SO₄ mixture at 0–5°C introduces a nitro group at position 3, yielding 4-chloro-2-amino-3-nitropyridine.

Functional Group Interconversion

To introduce nitramide groups:

-

Chlorine displacement : Hydrolysis of the 4-chloro group in 4-chloro-2-amino-3-nitropyridine using NaOH yields 4-hydroxy-2-amino-3-nitropyridine.

-

Nitramide formation : Treat the 2-amino group with acetyl nitrate at -15°C to form the nitramide.

-

Position 5 nitration : Nitrate the 4-hydroxy group using HNO₃/H₂SO₄, followed by reduction to an amine and subsequent N-nitration.

Direct Double Nitramidation of 2,5-Diaminopyridine

A more direct route involves simultaneous nitration of 2,5-diaminopyridine:

-

Nitrating agent : Use a 1:1 mixture of fuming HNO₃ and acetic anhydride (Ac₂O) at -20°C to minimize decomposition.

-

Solvent system : Sulfolane or dimethylformamide (DMF) enhances solubility and reaction control.

Challenges :

-

Competing C-nitration leading to nitro-pyridine byproducts.

Alternative Route via Diazotization and Nitro Group Reduction

WO2010089773A2 describes diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite (NaNO₂) and HCl, followed by hydrolysis to 4-chloro-3-nitropyridin-2-ol. Adapting this:

-

Diazotization : Convert the 2-amino group to a diazonium salt.

-

Nitramide introduction : Treat the diazonium salt with nitrous acid (HNO₂) to form the nitramide.

-

Position 5 functionalization : Introduce an amino group via nucleophilic substitution, followed by nitration.

Stability and Purification Considerations

Nitramides are thermally sensitive; thus, reactions must avoid temperatures >50°C. Purification via recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in nitramide synthesis?

- Methodological Answer :

- In-Process Monitoring : Track reaction progress via inline FTIR or Raman spectroscopy .

- Purity Thresholds : Enforce HPLC purity >95% and residual solvent limits (<0.1% per ICH Q3C) .

- Stability-Indicating Methods : Use stressed samples (heat, light, humidity) to validate analytical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.